molecular formula C8H11N B1266468 3,4,5-Trimethylpyridine CAS No. 20579-43-5

3,4,5-Trimethylpyridine

Cat. No. B1266468
CAS RN: 20579-43-5
M. Wt: 121.18 g/mol
InChI Key: VCMUWBCBVPWJPS-UHFFFAOYSA-N
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Description

3,4,5-Trimethylpyridine, also known as Collidine, is a trimethyl derivative of pyridine . Its chemical properties resemble those of pyridine, although the presence of the methyl groups may prohibit some of the more straightforward reactions . The CAS Number of 3,4,5-Trimethylpyridine is 20579-43-5 .


Synthesis Analysis

The synthesis of 3,4,5-Trimethylpyridine involves several steps. One method involves a reaction with α, β-unsaturated carbonyl compounds and propargylic amine/propargylic amine hydrochloride in DMF. This is followed by the addition of molecular sieves and NaHCO3 at room temperature under an argon atmosphere . Another method involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to give 4-hydroxy-3,5,6-trimethyl-2 (1H)-pyridone .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethylpyridine is C8H11N . Its molecular weight is 121.18 .


Chemical Reactions Analysis

In the presence of copper nitrate, hydrothermal reactions of 2,3,5-trimethylpyridine yielded two pyridinecarboxylates, 3,5-dimethyl-2-pyridinecarboxylate and 3-methyl-2,5-pyridine dicarboxylate .


Physical And Chemical Properties Analysis

3,4,5-Trimethylpyridine is a powder with a melting point of 34-35 degrees Celsius .

Scientific Research Applications

Synthesis of Bioactive Ligands

3,4,5-Trimethylpyridine: is used in the synthesis of Schiff bases, which act as bioactive ligands. These compounds exhibit a range of physiological effects and are considered important in numerous metabolic reactions. They are particularly significant in medicinal chemistry due to their antibacterial, antiviral, antitubercular, antifungal, and anticancer activities .

Chemosensors Development

This compound is instrumental in developing chemosensors for the qualitative and quantitative detection of specific ions in various environmental and biological media. Pyridine derivatives, including 3,4,5-Trimethylpyridine , have shown strong binding abilities towards various cations and anions, which is crucial for ion recognition .

Pharmaceutical Research

In pharmaceuticals, 3,4,5-Trimethylpyridine serves as a precursor for drug design and development. Its derivatives are widely used in creating drugs that target a broad spectrum of diseases, leveraging its versatile pharmacophore group .

Agrochemical Production

The compound’s derivatives are also used as precursors in the production of agrochemicals. Their role in synthesizing pesticides and herbicides is vital for enhancing agricultural productivity and managing pests effectively .

Material Science

In material science, 3,4,5-Trimethylpyridine is utilized for its optical properties. It can be used in the creation of materials that require specific light absorption or emission characteristics .

Analytical Chemistry

Due to its unique properties, 3,4,5-Trimethylpyridine is used in analytical chemistry as a solvent and reagent. It facilitates various types of reactions, including nucleophilic and electrophilic substitution, which are essential in chemical analysis .

Environmental Monitoring

The compound’s derivatives are employed in environmental monitoring equipment. They can detect and measure the presence of harmful substances in the air, water, and soil, contributing to environmental protection efforts .

Nanotechnology

3,4,5-Trimethylpyridine: is explored in nanotechnology for the synthesis of nanomaterials. Its derivatives can be used to create nanostructures with specific chemical and physical properties for advanced applications .

Safety And Hazards

3,4,5-Trimethylpyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,4,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMUWBCBVPWJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174584
Record name 3,4,5-Trimethylpyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethylpyridine

CAS RN

20579-43-5
Record name 3,4,5-Trimethylpyridine
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Record name 3,4,5-Trimethylpyridine
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Record name 3,4,5-Trimethylpyridine
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Record name 3,4,5-trimethylpyridine
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Record name 3,4,5-TRIMETHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 3,4,5-Trimethylpyridine be synthesized?

A: While not directly addressing 3,4,5-Trimethylpyridine, the research paper "Mechanism of heterocyclic ring expansions. Part V. Base-catalysed rearrangement of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole and related compounds" [] describes a novel synthesis method for substituted pyridines. This method involves a base-catalyzed rearrangement of dichloromethyl-2H-pyrroles. For example, reacting 2-dichloromethyl-2,3,4,5-tetramethyl-2H-pyrrole with sodium ethoxide yields both 2-ethoxymethyl-3,4,5-trimethylpyridine and 4-ethoxymethyl-2,3,5-trimethylpyridine []. This reaction pathway suggests a potential route for synthesizing 3,4,5-Trimethylpyridine through modifications of the starting pyrrole derivative.

Q2: Are there any studies on the spectroscopic properties of trimethylpyridine derivatives?

A: Yes, although the provided research does not delve into the specifics of 3,4,5-Trimethylpyridine's spectroscopic properties, the paper "Vibrational and electronic circular dichroism studies on the axially chiral pyridine-N-oxide: trans-2,6-di-ortho-tolyl-3,4,5-trimethylpyridine-N-oxide" [] investigates a closely related compound. This study focuses on the vibrational and electronic circular dichroism (VCD and ECD) characteristics of a specific trimethylpyridine-N-oxide derivative. While not directly analyzing 3,4,5-Trimethylpyridine, this research highlights the application of spectroscopic techniques to understand the structural and electronic properties of similar pyridine derivatives.

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